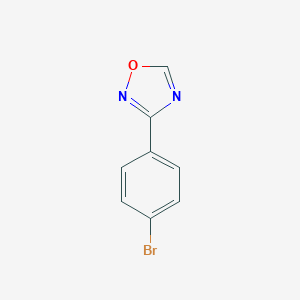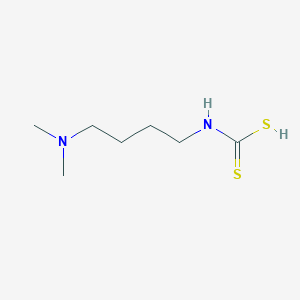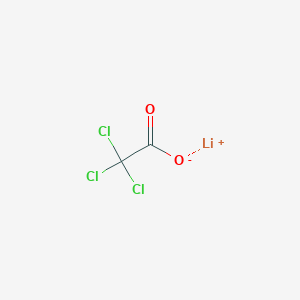
2,5-Dioxopyrrolidin-1-yl methylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . Another method includes the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Additionally, an aza-Payne rearrangement of 2,3-aziridin-1-ols has been used to efficiently prepare pyrrolidines .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using techniques such as single-crystal X-ray diffraction . The stereochemistry of these compounds is crucial as it can affect their biological activity. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The reactivity of these compounds can be evaluated through their hydrolytic rates, as demonstrated by the comparison of different carbamate and ester moieties . The presence of an intramolecular OH⋯N hydrogen bond can significantly influence the conformational properties of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as water solubility, can be important for their application as prodrugs . The acid dissociation constants of these compounds can be determined to understand their behavior in different pH environments . The antimicrobial activity of pyrrolidine derivatives can be assessed against various bacterial and fungal strains . Theoretical studies can provide insights into the antioxidant activity, vibrational spectra, and electronic structure of these compounds .
Applications De Recherche Scientifique
1. Anticonvulsant Hybrid Molecules
Kamiński et al. (2015) and Kamiński et al. (2016) synthesized a library of new hybrid anticonvulsant agents derived from 2,5-dioxopyrrolidin-1-yl propanamides and butanamides. These compounds showed promising results in preclinical seizure models, displaying broad spectra of activity and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015) (Kamiński et al., 2016).
2. Coupling Agents in Protein and Enzyme Conjugation
Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent using 2,5-dioxopyrrolidin-1-yl methylcarbamate. This agent is crucial for chemoselective conjugation of proteins and enzymes, highlighting its utility in biochemical applications (Reddy et al., 2005).
3. Labeling of Biopolymers
Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate for labeling amine residues in biopolymers. This derivative was used for efficient labeling of RNA, demonstrating its application in molecular biology and genetics (Crovetto et al., 2008).
4. Organocatalysts in Asymmetric Michael Addition
Kaur et al. (2018) utilized ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a compound related to 2,5-dioxopyrrolidin-1-yl methylcarbamate, as an effective organocatalyst for asymmetric Michael addition of ketones to nitroolefins. This research highlights its potential as a catalyst in organic synthesis (Kaur et al., 2018).
5. Antibody Production in Cell Cultures
Aki et al. (2021) found that a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate increased monoclonal antibody production in Chinese hamster ovary cell cultures. This compound enhanced cell-specific glucose uptake rate and ATP levels, indicating its potential in biopharmaceutical manufacturing (Aki et al., 2021).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSPOWUCNRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402666 | |
| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl methylcarbamate | |
CAS RN |
18342-66-0 | |
| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl Methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



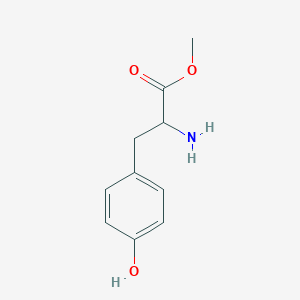

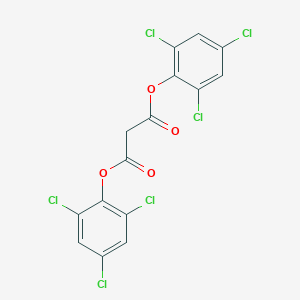
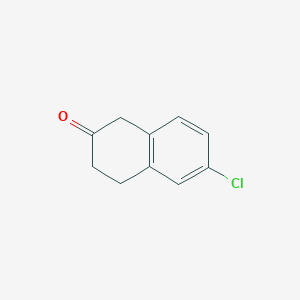
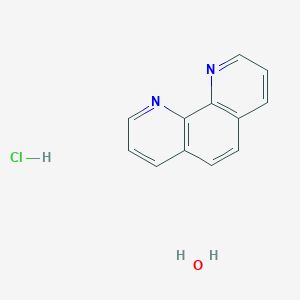
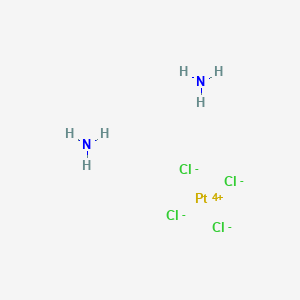
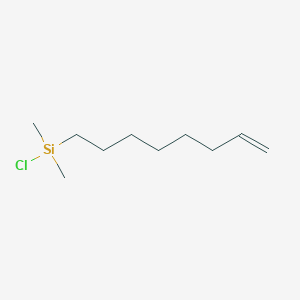
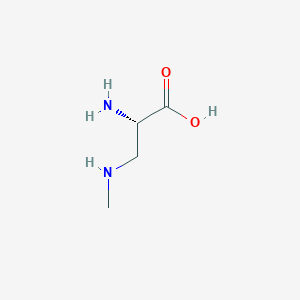
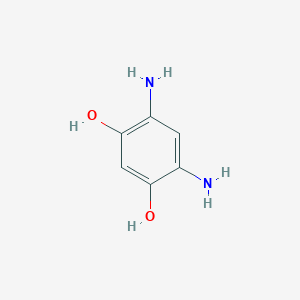
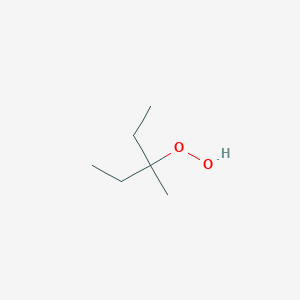
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
